molecular formula C21H16N2O3 B12803405 2(1H)-Quinolinone, 1,1'-(2-oxo-1,3-propanediyl)bis- CAS No. 55170-66-6

2(1H)-Quinolinone, 1,1'-(2-oxo-1,3-propanediyl)bis-

Cat. No.: B12803405
CAS No.: 55170-66-6
M. Wt: 344.4 g/mol
InChI Key: XSCNBNAJPFYOEB-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 1,1’-(2-oxo-1,3-propanediyl)bis- is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes two quinolinone units connected by a 2-oxo-1,3-propanediyl linker. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 1,1’-(2-oxo-1,3-propanediyl)bis- typically involves the condensation of quinolinone derivatives with a suitable 2-oxo-1,3-propanediyl precursor. One common method is the reaction of 2(1H)-quinolinone with 2-oxo-1,3-propanediyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 1,1’-(2-oxo-1,3-propanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinolinone moiety, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinolinone derivatives.

    Substitution: Formation of alkylated or acylated quinolinone derivatives.

Scientific Research Applications

2(1H)-Quinolinone, 1,1’-(2-oxo-1,3-propanediyl)bis- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 1,1’-(2-oxo-1,3-propanediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone: A simpler quinolinone derivative with similar biological activities.

    1,3-Propanediyl bis-quinolinone: Another bis-quinolinone compound with a different linker.

    Quinoline: A parent compound of quinolinones with a wide range of biological activities.

Uniqueness

2(1H)-Quinolinone, 1,1’-(2-oxo-1,3-propanediyl)bis- is unique due to its specific structure, which combines two quinolinone units with a 2-oxo-1,3-propanediyl linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

2(1H)-Quinolinone, 1,1'-(2-oxo-1,3-propanediyl)bis- (CAS Number: 55170-66-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₄N₂O₃
  • Molecular Weight : 344.36 g/mol
  • Melting Point : 279-280 °C

Synthesis Methods

The synthesis of 2(1H)-quinolinone derivatives typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoline derivatives with α-keto acids under acidic or basic conditions. The structure is characterized by the presence of two quinolinone moieties linked by a propanediyl group.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinolinone derivatives. For instance, compounds structurally related to 2(1H)-quinolinone have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3).

Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of several quinolinone derivatives, including 2(1H)-quinolinone analogs. The results indicated:

  • At a concentration of 10 µM , certain derivatives reduced cell viability in MDA-MB-231 cells to below 47% .
  • The most effective compound exhibited an IC50 value of 28 µM against PC-3 cells, indicating strong growth inhibition.
CompoundIC50 (µM)Cancer Cell Line
3b28PC-3
4e35MDA-MB-231
3a48PC-3

These findings suggest that modifications to the quinolinone structure can enhance its anticancer activity.

The mechanism by which these compounds exert their biological effects is primarily through the inhibition of heat shock protein 90 (Hsp90), a chaperone protein involved in the maturation and stabilization of various oncoproteins. By inhibiting Hsp90, quinolinones can lead to the degradation of client proteins essential for cancer cell survival.

Additional Biological Activities

Beyond anticancer properties, quinolinones have been studied for their:

  • Antimicrobial Effects : Some derivatives demonstrate activity against bacterial strains, suggesting potential as antimicrobial agents.
  • Anti-inflammatory Properties : Certain studies indicate that these compounds may modulate inflammatory pathways.

Properties

CAS No.

55170-66-6

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

1-[2-oxo-3-(2-oxoquinolin-1-yl)propyl]quinolin-2-one

InChI

InChI=1S/C21H16N2O3/c24-17(13-22-18-7-3-1-5-15(18)9-11-20(22)25)14-23-19-8-4-2-6-16(19)10-12-21(23)26/h1-12H,13-14H2

InChI Key

XSCNBNAJPFYOEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2CC(=O)CN3C(=O)C=CC4=CC=CC=C43

Origin of Product

United States

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